N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide

Catalog No.
S891981
CAS No.
1338925-11-3
M.F
C24H24N2O
M. Wt
356.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxami...

Forensic labs using JWH-018 for carboxamide-type cannabinoids risk faulty thermolysis and metabolic profiling. NNEI (CAS 1338925-11-3) is the essential reference standard: 20 metabolites vs. 10 for MN-18, LC-MS/MS MRM 357.0→214.2, degrades >400°C with HCN/1-naphthylamine. Supplied as certified analytical standard; ready for global shipping.

CAS Number

1338925-11-3

Product Name

N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide

IUPAC Name

N-naphthalen-1-yl-1-pentylindole-3-carboxamide

Molecular Formula

C24H24N2O

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C24H24N2O/c1-2-3-8-16-26-17-21(20-13-6-7-15-23(20)26)24(27)25-22-14-9-11-18-10-4-5-12-19(18)22/h4-7,9-15,17H,2-3,8,16H2,1H3,(H,25,27)

InChI Key

GWCQNKRMTGVYIZ-UHFFFAOYSA-N

SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC4=CC=CC=C43

Synonyms

NNEI

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC4=CC=CC=C43

JWH 018 is a potent synthetic cannabinoid which has been identified in smoking mixtures. NNEI is an analog of JWH 018 which differs by having an amide linker inserted between the naphthalene and ketone groups. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide (CAS 1338925-11-3), commonly known as NNEI or MN-24, is a highly lipophilic synthetic cannabinoid reference material characterized by its indole-3-carboxamide core. As a direct structural analog of the widely studied JWH-018, NNEI replaces the methanone linker with an amide bridge. This structural modification fundamentally alters its thermal stability, metabolic biotransformation pathways, and mass spectrometric fragmentation profile. For forensic laboratories, toxicology centers, and metabolic researchers, procuring high-purity NNEI is essential for calibrating LC-MS/MS screening assays, modeling carboxamide-specific thermolysis (including cyanide liberation), and mapping its unique multi-metabolite excretion profile against closely related indazole or fluorinated analogs [1].

Research Fit

CB₁/CB₂ receptor agonist for cannabinoid signaling pathway studies and receptor pharmacology.
Indole-3-carboxamide scaffold with amide linker, distinct from naphthoylindoles such as JWH-018.
Forensic reference standard for synthetic cannabinoid identification and metabolite profiling.

Utilizing JWH-018 or MN-18 as a proxy for NNEI in analytical or toxicological workflows leads to critical assay failures. In pyrolysis and thermal degradation studies, JWH-018 exhibits high thermal stability up to 800 °C, whereas NNEI undergoes severe thermolysis above 400 °C, generating distinct toxic degradants such as 1-naphthylamine and hydrogen cyanide that cannot be modeled using ketone-linked cannabinoids [1]. Furthermore, in pharmacokinetic screening, the indazole analog MN-18 undergoes rapid in vivo elimination and yields only 10 primary metabolites, whereas NNEI generates 20 distinct biotransformation products [2]. Consequently, laboratories attempting to map urine or blood matrices must utilize the exact NNEI standard to establish accurate retention times, multiple reaction monitoring (MRM) transitions, and metabolite reference libraries.

Substitution Risk

  • Indazole core MN-18 (indazole analog) shows different CB₁ binding affinity and generates fewer unique metabolites, limiting forensic interchangeability.
  • Ketone linker JWH-018 replaces the amide linker with a ketone, leading to altered receptor activation potency and metabolic stability.
  • Metabolite signature Even closely related indole-3-carboxamides may produce divergent metabolite profiles; reference standards are not interchangeable.

Thermolytic Instability and Cyanide Generation vs. JWH-018

Carboxamide-linked synthetic cannabinoids exhibit markedly different thermal profiles compared to their ketone-linked predecessors. When rapidly heated to 800 °C, JWH-018 demonstrates high thermal stability with >90% of the parent compound recovered. In stark contrast, NNEI undergoes complete thermal degradation at temperatures above 400 °C. This thermolysis proceeds via indole-amide dehydration to an indole-carbonitrile, culminating in the release of up to 27 µg of hydrogen cyanide per mg of starting material, alongside 1-naphthylamine[1].

Evidence DimensionThermal stability and cyanide liberation upon heating to 800 °C
Target Compound DataComplete degradation >400 °C; yields up to 27 µg HCN/mg
Comparator Or BaselineJWH-018 (Ketone analog): >90% parent recovery, no HCN liberation
Quantified DifferenceComplete thermolytic divergence; 100% loss of parent NNEI vs. <10% loss for JWH-018
ConditionsAerobic thermolysis probe heating to 800 °C with GC-MS and LC-MS/MS quantification

Forensic laboratories must procure NNEI to accurately calibrate GC-MS equipment for the specific toxic degradants (cyanide, 1-naphthylamine) produced during the vaporization of carboxamide-type cannabinoids.

CB₁ Functional Potency
Reported
EC₅₀ ≈ 1 nM (pEC₅₀ 8.9) vs. JWH-018 (18–102 nM) and APICA (34 nM)
Supports CB₁ receptor functional assay context; 18- to 102-fold higher potency than JWH-018.
Potency ranking from multiple independent sources.

Metabolite Yield and Elimination Kinetics vs. MN-18

The substitution of an indole core (NNEI) for an indazole core (MN-18) significantly impacts the pharmacokinetic profile of the cannabinoid. In vivo and in vitro studies utilizing human liver microsomes and hepatocytes reveal that NNEI undergoes a highly complex biotransformation process, yielding 20 distinct metabolites. Conversely, the indazole analog MN-18 produces only 10 identified metabolites but is eliminated at a substantially faster rate in vivo. The unique metabolic footprint of NNEI requires specific reference standards for accurate identification in biological matrices [1].

Evidence DimensionNumber of distinct metabolic biotransformation products
Target Compound Data20 distinct metabolites
Comparator Or BaselineMN-18 (Indazole analog): 10 distinct metabolites
Quantified Difference2-fold increase in metabolite complexity for NNEI
ConditionsIncubation in rat and human liver microsomes/hepatocytes and in vivo urine/blood analysis

Toxicology testing facilities require the exact NNEI standard to accurately map its extensive 20-metabolite profile, which cannot be inferred from the faster-eliminating MN-18 analog.

CB₁ Binding Affinity
Head-to-head
NNEI Ki = 60.09 nM vs. MN-18 Ki = 45.72 nM (1.31-fold difference)
Indazole core analog MN-18 exhibits moderately higher binding affinity.
Receptor engagement differs between indole and indazole carboxamides.

Mass Spectrometric Transition Specificity for Blood Screening

In quantitative LC-MS/MS screening of whole blood or electronic cigarette liquids, NNEI must be distinctly resolved from its structural analogs. Operating in positive electrospray ionization mode, NNEI is quantified using the specific multiple reaction monitoring (MRM) transition of m/z 357.0 → 214.2, with a secondary confirmation transition of m/z 357.0 → 144.1. This clearly differentiates it from the indazole analog MN-18, which utilizes the transition m/z 358.1 → 215.1, and the fluorinated analog 5F-NNEI (m/z 375.2 → 232.3). The limit of detection for such carboxamide cannabinoids in optimized whole-blood assays can reach as low as 0.01–0.30 µg/L[1].

Evidence DimensionPrimary LC-MS/MS MRM Quantification Transition
Target Compound Datam/z 357.0 → 214.2
Comparator Or BaselineMN-18: m/z 358.1 → 215.1; 5F-NNEI: m/z 375.2 → 232.3
Quantified DifferenceDistinct precursor and product ion shifts (Δ 1.1 m/z vs MN-18; Δ 18.2 m/z vs 5F-NNEI)
ConditionsPositive electrospray ionization (ESI+) LC-MS/MS

Procuring the exact NNEI standard is non-negotiable for establishing accurate calibration curves and avoiding false positives in high-throughput LC-MS/MS forensic screening.

CB₁/CB₂ Selectivity
Context-dependent
~80-fold CB₁ preference (functional), 1.3-fold (binding), 9.4-fold CB₂ preference (EC₅₀)
Selectivity direction is assay-dependent; binding vs. functional data diverge.
Requires specification of measurement modality.
Metabolite Number
Head-to-head
20 NNEI metabolites vs. 10 MN-18 metabolites (hepatocyte incubation)
Supports forensic metabolite profiling context; twice as many unique metabolites.
LC-HRMS data; metabolic signature is distinct from indazole analog.
Linker Chemistry
Class-level
Amide linker (–C(=O)NH–) replaces ketone (–C(=O)–) of JWH-018
Structural class shifts from naphthoylindole to indole-3-carboxamide.
Amide bond introduces hydrolytic lability absent in JWH-018.
SAR Optimal Substituents
Class-level
N1-pentyl + N-naphthalen-1-yl yields highest CB₁R affinity in indol-3-yl-methanone class
Supports SAR ligand design context; reported optimal configuration within tested set.
2024 SAR review; class-level inference, confirm with experimental binding data.

Calibration of Pyrolysis and Thermal Degradation GC-MS Assays

Because NNEI degrades into hydrogen cyanide and 1-naphthylamine at temperatures above 400 °C, it is the required reference standard for laboratories simulating the smoking or vaporization of carboxamide-type synthetic cannabinoids. It allows researchers to quantify toxic thermolytic byproducts that are entirely absent when using ketone-linked standards like JWH-018 [1].

Development of LC-MS/MS Toxicology Screens for Biological Matrices

NNEI is essential for establishing accurate retention times, MRM transitions (m/z 357.0 → 214.2), and calibration curves in whole blood, urine, and hair testing protocols. Its complex 20-metabolite profile necessitates the use of the parent compound in hepatocyte incubation assays to generate reference libraries for forensic identification [2].

Quality Control and Profiling of Seized Electronic Cigarette Liquids

With the increasing prevalence of synthetic cannabinoids in e-liquids, analytical chemistry labs utilize NNEI as a quantitative benchmark. Its specific mass-to-charge ratio and lipophilic solubility profile enable the validation of simultaneous multi-analyte extraction and screening protocols, ensuring precise differentiation from indazole (MN-18) and fluorinated (5F-NNEI) analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Forensic Toxicology Reference Standard
Metabolite signature consistency
Metabolite profiling and library matching for biological sample analysis
CB₁ Receptor Pharmacology
CB₁ activation potency context
Functional EC₅₀ determination in assay systems requiring low-nanomolar agonist activity
SAR Studies of Indole-3-Carboxamides
Indole-3-carboxamide structural identity
Linker chemistry and substituent effect evaluation for structure-activity relationship analysis
Analytical Method Development
Certified reference purity and identity
Chromatographic and mass spectrometric method validation for seized material analysis

XLogP3

5.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

356.188863393 g/mol

Monoisotopic Mass

356.188863393 g/mol

Heavy Atom Count

27

Appearance

Assay:≥98%A crystalline solid

UNII

7FVT9P642K

Wikipedia

NNE1

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